molecular formula C12H14N4O2 B2463077 Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate CAS No. 2113499-98-0

Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate

Cat. No.: B2463077
CAS No.: 2113499-98-0
M. Wt: 246.27
InChI Key: VJCQUJJTZOBKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate typically involves the reaction of 2-methylphenylhydrazine with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the tetrazole ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrazole compounds with different functional groups.

Scientific Research Applications

Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • Methyl 2-[1-(2-chlorophenyl)tetrazol-5-yl]propanoate
  • Methyl 2-[1-(2-fluorophenyl)tetrazol-5-yl]propanoate
  • Methyl 2-[1-(2-bromophenyl)tetrazol-5-yl]propanoate

Comparison: Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-6-4-5-7-10(8)16-11(13-14-15-16)9(2)12(17)18-3/h4-7,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQUJJTZOBKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.